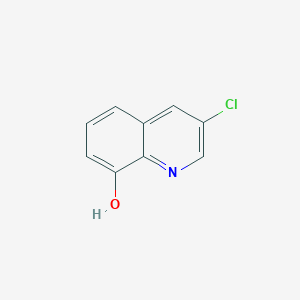

3-Chloroquinolin-8-ol

描述

3-Chloroquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-8-ol can be achieved through several methods. One common approach involves the chlorination of quinolin-8-ol. The reaction typically uses a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Quinolin-8-ol+Chlorinating Agent→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products.

化学反应分析

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under basic or catalytic conditions, forming derivatives with enhanced bioactivity or structural complexity.

Key Reagents and Conditions

- Amines : React with primary/secondary amines in polar aprotic solvents (e.g., DMSO) at 80–120°C .

- Thiols : Require thiourea or NaSH in ethanol/water mixtures under reflux .

- Alkoxides : Utilize KOtBu or NaOMe in methanol or DMF .

Major Products

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzylamine | 3-Benzylaminoquinolin-8-ol | 72 | DMSO, 100°C, 6h | |

| Sodium azide | 3-Azidoquinolin-8-ol | 68 | DMF, 60°C, 12h | |

| Ethoxide | 3-Ethoxyquinolin-8-ol | 85 | EtOH, reflux, 4h |

Research Findings :

- Substitution with pyrrolidine yielded a derivative showing 91.2% H5N1 virus growth inhibition .

- Arylthio derivatives exhibited IC50 values of 11.92 μM against Plasmodium falciparum .

Oxidation Reactions

The hydroxyl group at the 8-position is oxidized to a ketone, forming quinolin-8-one derivatives.

Key Reagents and Conditions

- KMnO₄ : In acidic media (H₂SO₄/H₂O) at 60–80°C .

- CrO₃ : With acetic anhydride as a solvent .

- H₂O₂ : Catalyzed by Fe(III) in ethanol .

Major Products

| Oxidizing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KMnO₄ | Quinolin-8-one | 78 | H₂SO₄, 70°C, 3h | |

| CrO₃ | 3-Chloroquinolin-8-one | 65 | Ac₂O, 50°C, 2h |

Research Findings :

- Oxidized derivatives demonstrated enhanced metal-chelating properties, with log K values >10 for Fe³⁺ binding .

Reduction Reactions

The quinoline ring undergoes partial or complete reduction under hydrogenation conditions.

Key Reagents and Conditions

Major Products

| Reducing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | 3-Chloro-1,2,3,4-tetrahydroquinolin-8-ol | 60 | THF, 0°C, 2h | |

| H₂/Pd-C | 3-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | 88 | EtOH, 2 atm, 6h |

Research Findings :

Metal-Complexation Reactions

The hydroxyl and chlorine groups enable chelation with transition metals, forming bioactive complexes.

Photochemical Reactions

UV irradiation induces dechlorination or ring-opening reactions.

Key Observations

科学研究应用

Chemistry

3-Chloroquinolin-8-ol serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates significant antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, as shown in the following table:

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | Pseudomonas aeruginosa |

| This compound | 25 | Klebsiella pneumoniae |

| Standard Drug | 24 | Pseudomonas aeruginosa |

| Standard Drug | 27 | Klebsiella pneumoniae |

These results indicate that this compound exhibits comparable antibacterial activity to standard antibiotics against specific bacterial strains .

Medicine

The compound has been explored for its potential as an anticancer agent . It has shown the ability to inhibit the growth of certain cancer cell lines by inducing apoptosis through interference with cellular signaling pathways and promoting oxidative stress. For example, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung carcinoma) | 5.6 |

| HepG2 (Liver carcinoma) | Not specified |

| HeLa (Cervical carcinoma) | Not specified |

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of dyes , pigments , and other industrial chemicals. Its unique chemical properties make it suitable for various formulations in the chemical industry .

Case Studies

Several studies have documented the efficacy of this compound in different applications:

- Antimicrobial Efficacy : A study evaluated its antibacterial activity against multiple pathogenic bacteria, demonstrating significant inhibition zones comparable to standard antibiotics .

- Anticancer Activity : Research highlighted its potential in inhibiting cancer cell proliferation, with specific derivatives showing promising results against lung and cervical cancer cell lines .

- Synthesis of Derivatives : Various derivatives have been synthesized from this compound, leading to compounds with enhanced biological activities and potential therapeutic applications .

作用机制

The mechanism of action of 3-Chloroquinolin-8-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.

相似化合物的比较

Quinolin-8-ol: Lacks the chlorine substituent at the 3-position but shares similar chemical properties.

5-Chloroquinolin-8-ol: Another chlorinated derivative with the chlorine atom at the 5-position.

7-Chloroquinolin-8-ol: Chlorinated at the 7-position, exhibiting different reactivity and biological activity.

Uniqueness: 3-Chloroquinolin-8-ol is unique due to the specific positioning of the chlorine atom at the 3-position, which influences its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

生物活性

3-Chloroquinolin-8-ol, a derivative of quinoline, has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 8-position of the quinoline ring. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the antibacterial activity of various derivatives, including this compound, against several pathogenic bacteria. The results demonstrated significant inhibition zones, suggesting effective antibacterial action:

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | Pseudomonas aeruginosa |

| This compound | 25 | Klebsiella pneumoniae |

| Standard Drug | 24 | Pseudomonas aeruginosa |

| Standard Drug | 27 | Klebsiella pneumoniae |

These findings indicate that this compound is comparable to standard antibiotics in its effectiveness against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds derived from quinoline structures have shown promising cytotoxic effects against various cancer cell lines. A recent study reported that derivatives of quinoline, including those with halogen substitutions like chlorine, exhibited significant antiproliferative effects:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <10 | HeLa (cervical cancer) |

| Cu(II) Complex | <1 | Various cancer cells |

The data suggest that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds by promoting oxidative stress and DNA damage in cancer cells .

Antiviral Activity

Emerging research highlights the antiviral properties of this compound. A study investigating the antiviral efficacy of various quinoline derivatives found that certain modifications significantly enhanced their activity against viral infections. The study indicated that increasing lipophilicity and incorporating electron-withdrawing groups improved antiviral potency:

| Compound | Viral Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 85 | 4 |

| 3-NO2 Derivative | 91.2 | 2.4 |

These results suggest that modifications to the quinoline structure can lead to potent antiviral agents with low cytotoxicity .

Case Studies

Case Study: Anticancer Efficacy

In a detailed investigation into the anticancer effects of quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against multiple cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity and apoptosis induction.

Case Study: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of a library of quinoline derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with specific derivatives showing superior efficacy compared to traditional antibiotics.

属性

IUPAC Name |

3-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXAPFATOSQMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327645 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-83-1 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。